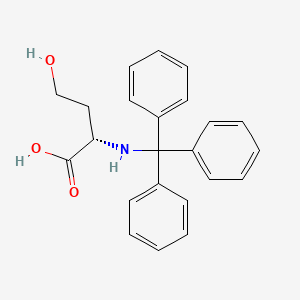

N-三苯甲基-高丝氨酸

描述

N-Trityl-homoserine is a derivative of homoserine, which is tritylated . Tritylation is a process where a trityl group is added to a molecule .

Synthesis Analysis

The synthesis of N-Trityl-homoserine can be achieved through two routes. One method involves tritylating L-Homoserine via its silylated product with Me 2 SiCl 2 or Ph 2 SiCl 2, yielding a 65-68% yield . Another method involves treating N-Trt-L-methionine with Mel and degrading the resulting sulfonium salt with KOH, yielding N-Trt-L-homoserine in a 75% yield .Molecular Structure Analysis

The molecular weight of N-Trityl-homoserine is 462.62 . The empirical formula is C23H23NO3 · C6H15N .Chemical Reactions Analysis

The trityl group in N-Trityl-homoserine is a tris(tetrathiaaryl)methyl radical . These radicals are stable under both oxidation and reduction conditions .Physical And Chemical Properties Analysis

N-Trityl-homoserine shows no tendency to spontaneous lactonization . This is in contrast to N-alkyloxycarbonyl-L-homoserine derivatives . Trityl radicals are characterized by high values of the relaxation times T1 and T2 and intense narrow lines in the ESR spectra .科学研究应用

合成和改性

- 合成路线:N-三苯甲基-L-高丝氨酸已通过不同的方法合成。Barlos 和 Theodoropoulos (1982) 描述了通过其硅烷化产物对 L-高丝氨酸进行三苯甲基化,产生具有高纯度且没有自发内酯化倾向的 N-三苯甲基-L-高丝氨酸 (Barlos & Theodoropoulos, 1982).

生物医学应用

- 寡核苷酸缀合:Stetsenko 和 Gait (2001) 提出了一种使用具有三苯甲基保护基的高丝氨酸 N-α-位制备寡核苷酸 3'-缀合物的方法,显示了生物偶联化学的潜力 (Stetsenko & Gait, 2001).

- 用于生物研究的化学改性:Knaup、Drauz 和 Schwarm (2002) 讨论了使用 N-三苯甲基-高丝氨酸衍生物合成高丝氨酸肽,表明它们在生物学和合成研究中的用途 (Knaup, Drauz, & Schwarm, 2002).

生物化学和微生物学

- 真菌中的高丝氨酸转乙酰酶:Nazi 和 Wright (2005) 探讨了高丝氨酸转乙酰酶在真菌中的作用,其中涉及 N-三苯甲基-高丝氨酸作为蛋氨酸生物合成途径中的底物。该酶为抗菌研究提供了一个靶点 (Nazi & Wright, 2005).

- 细菌中的群体感应:Robson 等人。(1997) 研究了 N-酰基高丝氨酸内酯在细菌群体感应中的作用,强调了其在协调细菌全种群基因表达中的重要性 (Robson et al., 1997).

工业和生物技术应用

- 在大肠杆菌中生产:Mu 等人。(2021) 和 Liu 等人。(2020) 的研究重点是针对大肠杆菌的代谢工程,以有效生产 L-高丝氨酸(N-三苯甲基-高丝氨酸的前体),突出了其工业意义 [(Mu 等人,2021)]((Mu 等人,2021); (Liu 等人,2020).

酶学研究和改性

- 高丝氨酸巯基水合酶作用:Yamagata (1989) 探讨了 O-乙酰-L-高丝氨酸巯基水合酶在微生物中的作用,该酶是可能利用 N-三苯甲基-高丝氨酸的途径中的关键酶 (Yamagata, 1989).

未来方向

The unique properties of trityl radicals, such as those in N-Trityl-homoserine, have expanded their applications in various fields . They are promising spin labels and spin probes, particularly for detecting free radicals by low-frequency ESR and three-dimensional high-resolution ESR imaging . They are also used for quantification of oxygen-guided radiation therapy by ESR imaging .

属性

IUPAC Name |

(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKHRZZJAOSCIS-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trityl-homoserine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)

![Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-](/img/structure/B3286907.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)

![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)

![5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286978.png)